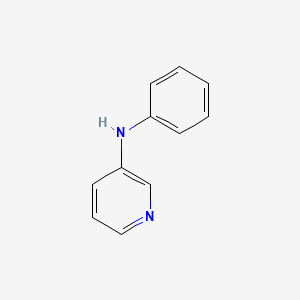

N-phenylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYORRROUFDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405692 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5024-68-0 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-phenylpyridin-3-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-phenylpyridin-3-amine in Medicinal Chemistry

This compound, a heterocyclic aromatic amine with the chemical formula C₁₁H₁₀N₂, represents a pivotal scaffold in modern drug discovery. Its structural motif, featuring a pyridine ring linked to a phenyl group via a secondary amine, provides a versatile template for the design of targeted therapeutics. The strategic importance of this compound lies in its prevalence as a core fragment in a multitude of kinase inhibitors, molecules designed to interfere with the signaling pathways that drive proliferative diseases such as cancer.[1][2][3] The pyridine nitrogen and the secondary amine serve as key hydrogen bond donors and acceptors, enabling precise interactions with the hinge region of kinase active sites, a common binding motif for type I and type II inhibitors.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. Understanding these properties is paramount for drug development professionals, as they profoundly influence a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern how a molecule behaves in both in vitro assays and in vivo systems. While specific experimental data for this compound is not extensively consolidated in publicly available literature, the following table summarizes key computed properties and provides a baseline for experimental validation.

| Property | Value (Predicted/Estimated) | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₀N₂ | Defines the elemental composition. |

| Molecular Weight | 170.21 g/mol | Influences diffusion, transport, and overall size. |

| Melting Point | Not available | Indicator of purity and solid-state stability. |

| Boiling Point | Not available | Relevant for purification and handling of liquid samples. |

| Aqueous Solubility | Not available | Crucial for absorption and formulation. |

| pKa | Not available | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | Not available | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

Note: The absence of readily available experimental data for this compound underscores the importance of the robust experimental determination of these properties as a fundamental step in any research and development program involving this scaffold.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

As a self-validating system of protocols, the following experimental methodologies are presented to empower researchers to accurately characterize this compound and its derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the principles at play.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental physical property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary is placed into a calibrated melting point apparatus.

-

Initial Rapid Heating: The apparatus is heated rapidly to obtain an approximate melting range.

-

Slow and Precise Heating: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. Using a fresh sample for the precise determination prevents any potential decomposition or polymorphic changes that may have occurred during the initial rapid heating.

Boiling Point Determination for Liquid Analogs or Under Reduced Pressure

While this compound is expected to be a solid at room temperature, its derivatives or purification via distillation would necessitate boiling point determination. The Thiele tube method is a classic and effective technique for micro-scale boiling point determination.

-

Sample Preparation: A small amount (0.5-1 mL) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Causality of Experimental Choices: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the substance equals the external pressure, which is the definition of the boiling point.

Caption: Workflow for micro boiling point determination.

Aqueous Solubility: A Critical Determinant of Bioavailability

The solubility of a drug candidate in aqueous media is a critical factor influencing its absorption from the gastrointestinal tract. For ionizable compounds like this compound, solubility is pH-dependent.

-

Buffer Preparation: A series of buffers with a range of pH values (e.g., from pH 2 to 10) are prepared.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each buffer in separate vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Processing: The saturated solutions are filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of this compound in each filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is plotted against the pH to generate a pH-solubility profile.

Causality of Experimental Choices: Using a range of pH buffers is essential to understand how the ionization state of the molecule affects its solubility. Equilibration for an extended period ensures that the solution is truly saturated, leading to an accurate solubility measurement. HPLC provides a sensitive and specific method for quantifying the dissolved compound.

pKa Determination: Understanding the Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pKa of the pyridine nitrogen and the secondary amine will dictate its charge at physiological pH, which has profound implications for its interaction with biological targets and its ADME properties.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Causality of Experimental Choices: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups. The half-equivalence point represents the pH at which half of the basic sites have been protonated, which by definition is the pKa of the conjugate acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation Imperative

An In-depth Technical Guide to the Spectroscopic Analysis of N-phenylpyridin-3-amine

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships behind spectral features and experimental design. Our approach is grounded in established principles, ensuring that the methodologies described are robust and self-validating.

This compound (C₁₁H₁₀N₂) is a heterocyclic aromatic amine featuring a phenyl group linked to a pyridine ring via a secondary amine bridge. Molecules of this class are pivotal building blocks in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of all subsequent research, from reaction optimization to quantitative structure-activity relationship (QSAR) studies. Spectroscopic analysis provides the definitive, non-destructive means to achieve this confirmation. This guide details the integrated application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity, chemical environment, and spatial relationships of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environments, and their proximity to other protons.

Expertise & Causality: The chemical shift (δ) of a proton is dictated by the electron density around it. Electron-withdrawing groups or atoms (like nitrogen) and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons, providing direct evidence of connectivity. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

For this compound, we anticipate signals in three distinct regions:

-

Pyridine Ring Protons: These are the most deshielded aromatic protons due to the electron-withdrawing nature of the ring nitrogen.

-

Phenyl Ring Protons: These protons experience the deshielding of an aromatic ring and the influence of the amine substituent.

-

Amine (N-H) Proton: This proton's chemical shift is highly variable, depending on solvent, concentration, and temperature, due to its involvement in hydrogen bonding. Its signal is often broad and may not exhibit clear coupling.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2' (Py) | 8.3 - 8.5 | Doublet (d) | ~2.5 | 1H |

| H-6' (Py) | 8.1 - 8.3 | Doublet of Doublets (dd) | ~4.7, 1.4 | 1H |

| H-4' (Py) | 7.2 - 7.4 | Doublet of Doublets (dd) | ~8.3, 4.7 | 1H |

| H-5' (Py) | 7.1 - 7.3 | Multiplet (m) | - | 1H |

| H-2/6 (Ph) | 7.2 - 7.4 | Triplet (t) | ~7.9 | 2H |

| H-4 (Ph) | 6.9 - 7.1 | Triplet (t) | ~7.4 | 1H |

| H-3/5 (Ph) | 6.8 - 7.0 | Doublet (d) | ~8.0 | 2H |

| N-H | 5.5 - 6.5 | Broad Singlet (br s) | - | 1H |

Note: Py = Pyridine Ring, Ph = Phenyl Ring. Assignments are illustrative and based on data from analogous structures.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

-

Validation (D₂O Exchange): To confirm the N-H peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[1][2]

Diagram: Key ¹H-¹H Coupling in this compound

Caption: Spin-spin coupling relationships in this compound.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom, offering a direct count of non-equivalent carbons.

Expertise & Causality: Carbon chemical shifts are highly sensitive to their chemical environment and hybridization state. Aromatic carbons typically resonate between 110-160 ppm. Carbons directly bonded to electronegative atoms like nitrogen are deshielded and appear further downfield.[2] The symmetry of the molecule dictates the number of unique signals; for this compound, with its free rotation around the C-N bond, we expect to see 11 distinct signals in the aromatic region, unless accidental overlap occurs.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ph, C-N) | 140 - 145 |

| C-3' (Py, C-N) | 140 - 145 |

| C-2' (Py) | 138 - 142 |

| C-6' (Py) | 145 - 150 |

| C-4' (Py) | 123 - 128 |

| C-5' (Py) | 118 - 123 |

| C-2/6 (Ph) | 129 - 131 |

| C-4 (Ph) | 122 - 125 |

| C-3/5 (Ph) | 118 - 122 |

Note: Assignments are illustrative and based on substituent effects and data from similar compounds.[3][4]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to longer relaxation times for quaternary carbons, a longer relaxation delay (5-10 seconds) or the use of relaxation agents may be beneficial. A significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

Expertise & Causality: The frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond between them (Hooke's Law). The N-H bond in a secondary amine produces a single, sharp to moderately broad absorption. The C-N bond in an aromatic amine has increased double-bond character due to resonance, causing its stretching vibration to appear at a higher frequency than in aliphatic amines.[5][6]

Key FT-IR Vibrational Frequencies

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1580 - 1610 & 1450 - 1500 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Experimental Protocol: FT-IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: Key Functional Groups and IR Regions

Caption: Characteristic IR absorption regions for this compound.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

Expertise & Causality: The "Nitrogen Rule" is a foundational principle in mass spectrometry. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (or none) will have an even nominal molecular weight.[1] this compound (C₁₁H₁₀N₂) contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺˙) is expected at an even m/z value. High-resolution mass spectrometry (HRMS) can measure m/z to several decimal places, allowing for the unambiguous determination of the elemental formula.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Expected Observation |

|---|---|---|---|

| [M]⁺˙ | C₁₁H₁₀N₂ | 170.0844 | Molecular ion peak |

| [M+H]⁺ | C₁₁H₁₁N₂ | 171.0917 | Common in ESI, API |

| [M-H]⁺ | C₁₁H₉N₂ | 169.0766 | Loss of a proton |

Experimental Protocol: Mass Spectrum Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the instrument to positive ion mode to detect the [M+H]⁺ ion. Optimize source parameters such as capillary voltage, drying gas flow, and temperature.

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) using a time-of-flight (TOF) analyzer for high-resolution measurement.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on the accurate mass measurement and compare it to the theoretical formula.

Integrated Analysis: From Data to Definitive Structure

No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data.

Workflow: Structure Elucidation

Caption: Integrated workflow for the structural confirmation of a molecule.

-

Mass Spectrometry provides the molecular formula (C₁₁H₁₀N₂), confirming the presence of two nitrogen atoms and a degree of unsaturation consistent with two aromatic rings.

-

FT-IR confirms the presence of key functional groups: a secondary amine (N-H stretch) and aromatic rings (C=C and C-H stretches).

-

¹³C NMR shows the correct number of carbon atoms, all in the aromatic region, consistent with the proposed structure.

-

¹H NMR provides the final, detailed proof. It shows the correct number of protons in distinct aromatic and amine environments. The integration values match the proton count, and the spin-spin coupling patterns reveal the substitution pattern on both the phenyl and pyridine rings, confirming the precise connectivity of the molecule.

When all four data sets converge and are consistent with the proposed structure of this compound, the identity of the compound is confirmed with a high degree of confidence.

References

- Spectroscopy of Amines - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. [Link]

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

- 13C NMR Chemical Shifts. (n.d.).

- Amine infrared spectra. (n.d.).

- 3-Phenylpyridine | C11H9N | CID 13886 - PubChem. (n.d.).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-phenylpyridin-3-amine

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of N-phenylpyridin-3-amine, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available, and fully assigned experimental spectrum for this compound is not readily found in the surveyed literature, this document leverages established NMR principles and extensive data from analogous structures to provide a robust prediction and interpretation of its ¹H and ¹³C NMR spectra. This approach serves as a powerful tool for researchers in identifying and characterizing this compound.

Introduction: The Role of NMR in the Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. For a molecule such as this compound, which possesses two distinct aromatic rings and a linking secondary amine, NMR provides critical information on the electronic environment of each proton and carbon atom. This allows for the confirmation of its constitution and the fine details of its electronic structure.

The this compound molecule combines the structural features of an aniline and a 3-aminopyridine. The electron-donating nature of the amine bridge and the electron-withdrawing character of the pyridine nitrogen significantly influence the chemical shifts of the aromatic protons and carbons, making their precise assignment a key aspect of its characterization.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the ten protons of the molecule, in addition to the amine proton. The spectrum can be divided into three main regions: the pyridine ring protons, the phenyl ring protons, and the amine proton. The predicted chemical shifts are based on the known spectra of aniline, 3-aminopyridine, and related substituted aromatic systems.

Causality of Predicted Chemical Shifts

The chemical shifts in ¹H NMR are primarily influenced by the local electronic environment of the nucleus. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield protons, moving their signals to a lower frequency (upfield).

In this compound, the nitrogen atom of the amine bridge acts as an electron-donating group for both aromatic rings. However, the pyridine ring also contains an electronegative nitrogen atom which has an overall electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.2 - 8.4 | Doublet of doublets (dd) or Singlet (broad) | |

| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | |

| H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | |

| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | |

| H-2'/H-6' | ~7.1 - 7.3 | Doublet (d) | ~7-8 |

| H-3'/H-5' | ~7.3 - 7.5 | Triplet (t) | ~7-8 |

| H-4' | ~7.0 - 7.2 | Triplet (t) | ~7-8 |

| NH | ~5.5 - 7.5 | Singlet (broad) | N/A |

Detailed Analysis of Predicted ¹H NMR Spectrum

-

Pyridine Ring Protons (H-2, H-4, H-5, H-6): The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing nature of the ring nitrogen.

-

H-2 and H-6: These protons are ortho to the pyridine nitrogen and are therefore expected to be the most downfield. H-2 is also adjacent to the bulky amino substituent, which may influence its chemical shift.

-

H-4: This proton is para to the pyridine nitrogen and will also be significantly deshielded.

-

H-5: This proton is meta to the pyridine nitrogen and is expected to be the most upfield of the pyridine protons.

-

-

Phenyl Ring Protons (H-2'/H-6', H-3'/H-5', H-4'): The amine bridge donates electron density into the phenyl ring, shielding these protons relative to benzene (7.34 ppm).

-

H-2'/H-6' (ortho): These protons will show a doublet.

-

H-3'/H-5' (meta): These protons will appear as a triplet.

-

H-4' (para): This proton will also be a triplet and is expected to be the most shielded of the phenyl protons due to the strong electron-donating effect of the nitrogen at the para position.

-

-

Amine Proton (NH): The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will show 11 distinct signals for the 11 carbon atoms, assuming free rotation around the C-N bond. The chemical shifts are influenced by the same electronic effects described for the ¹H NMR spectrum.

Causality of Predicted Chemical Shifts

The ¹³C chemical shift range is much larger than for ¹H NMR, making it highly sensitive to changes in the electronic environment.[1] The electron-donating amino group will cause a significant upfield shift (shielding) of the attached aromatic carbons, particularly the ortho and para positions. The electronegative nitrogen within the pyridine ring will cause a downfield shift (deshielding) of the pyridine carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~135 - 140 |

| C-4 | ~120 - 125 |

| C-5 | ~123 - 128 |

| C-6 | ~145 - 150 |

| C-1' | ~140 - 145 |

| C-2'/C-6' | ~115 - 120 |

| C-3'/C-5' | ~128 - 132 |

| C-4' | ~120 - 125 |

Detailed Analysis of Predicted ¹³C NMR Spectrum

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-2, C-6: These carbons, being ortho to the pyridine nitrogen, will be the most deshielded and appear furthest downfield.

-

C-3: This carbon is bonded to the amino group and will be influenced by both the ring nitrogen and the amino nitrogen.

-

C-4, C-5: These carbons will have chemical shifts in the typical aromatic region, with C-4 being more deshielded than C-5 due to its para relationship to the ring nitrogen.

-

-

Phenyl Ring Carbons (C-1', C-2'/C-6', C-3'/C-5', C-4'):

-

C-1': This is the ipso-carbon, directly attached to the nitrogen. Its chemical shift will be significantly influenced by the nitrogen substituent.

-

C-2'/C-6' (ortho) and C-4' (para): These carbons will be shielded by the electron-donating amine group and will appear upfield compared to the meta carbons.

-

C-3'/C-5' (meta): These carbons will be least affected by the amine substituent and will have chemical shifts closer to that of benzene (128.5 ppm).

-

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic amines. DMSO-d₆ is often preferred for its ability to slow down the exchange of the N-H proton, sometimes allowing for the observation of its coupling to adjacent protons.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

-

2D NMR Experiments: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range (2-3 bond) proton-carbon correlations, which are invaluable for assigning quaternary carbons.

Visualizations

Molecular Structure and Numbering

Caption: Recommended workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with structurally related molecules, a detailed and reliable interpretation of the NMR data for this compound can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, which, in conjunction with 2D NMR techniques, will enable unambiguous structural confirmation. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this compound and its derivatives.

References

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).

- PubChem. (n.d.). 3-nitro-N-phenylpyridin-2-amine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- AOBChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- SpectraBase. (n.d.). 3-Anilino-pyridine 1-oxide anion.

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).

- UOW. (n.d.). 5024-68-0 | N-Phenyl-3-pyridinamine.

- PubChemLite. (n.d.). N-methyl-n-phenylpyridin-3-amine (C12H12N2).

- PubChem. (n.d.). 3-Phenylpyridine.

- T3DB. (n.d.). Aniline (T3D4984).

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.).

- PubChem. (n.d.). 6-Phenylpyridin-3-amine.

- SpectraBase. (n.d.). 3-Phenylpyridine.

- PubChem. (n.d.). 3-Phenylpropylamine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(11), 4564–4579.

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of N-phenylpyridin-3-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of N-phenylpyridin-3-amine (C₁₁H₁₀N₂). In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document leverages established principles of mass spectrometry and draws upon fragmentation data from structurally analogous compounds, including diphenylamine, 3-aminopyridine, and 3-phenylpyridine. We will explore the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a valuable resource for the identification and structural elucidation of this compound and related compounds in complex matrices.

Introduction: The Structural and Analytical Context of this compound

This compound is a heterocyclic aromatic amine containing both a pyridine and a phenyl ring linked by a secondary amine bridge. This structural motif is of interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing critical information on molecular weight and structure through the analysis of fragmentation patterns.

This guide will provide a detailed theoretical framework for understanding how this compound is expected to behave in a mass spectrometer. By understanding the likely fragmentation pathways, researchers can more confidently identify this compound and interpret its mass spectral data when encountered in their work.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, with a molecular weight of 170.22 g/mol , the presence of two nitrogen atoms dictates an even nominal molecular mass, which is consistent with the nitrogen rule.[1][2]

The Molecular Ion and Initial Fragmentation Steps

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z 170. Due to the presence of two aromatic rings, this molecular ion is expected to be relatively stable and thus readily observable. The initial fragmentation events are likely to be dominated by cleavages that lead to the formation of stable radical and cationic species.

A key initial fragmentation is predicted to be the loss of a hydrogen atom from the amine nitrogen, resulting in a highly stable, resonance-delocalized [M-H]⁺ ion at m/z 169. This is a common fragmentation pathway for secondary amines and is observed in the mass spectrum of the closely related diphenylamine.[3]

Major Fragmentation Pathways

The fragmentation of the [M-H]⁺ ion and the molecular ion will likely proceed through several key pathways involving the cleavage of the C-N bonds and rearrangements within the heterocyclic ring.

-

Cleavage of the C-N Bonds: The bonds connecting the nitrogen to the phenyl and pyridyl rings are susceptible to cleavage. This can lead to the formation of ions corresponding to the individual ring systems.

-

Loss of the phenyl radical (C₆H₅•) from the molecular ion would yield an aminopyridinyl cation at m/z 93.

-

Loss of the pyridyl radical (C₅H₄N•) would result in a phenylaminyl cation at m/z 92.

-

-

Ring Fission and Rearrangements: Heterocyclic rings can undergo complex rearrangements and fissions.

-

The pyridyl ring can lose hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles. This could lead to a fragment ion at m/z 143 ([M-HCN]⁺˙) from the molecular ion.

-

Further fragmentation of the ring structures can lead to smaller, stable aromatic cations such as the phenyl cation (C₆H₅⁺) at m/z 77 and the pyridyl cation (C₅H₅N⁺) at m/z 79.

-

Proposed EI Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted EI Fragment Ions

| m/z | Proposed Ion Structure | Formation Pathway |

| 170 | [C₁₁H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₁₁H₉N₂]⁺ | Loss of H• from the amine nitrogen |

| 143 | [C₁₀H₉N]⁺˙ | Loss of HCN from the pyridyl ring |

| 93 | [C₅H₅N₂]⁺ | Loss of the phenyl radical (C₆H₅•) |

| 92 | [C₆H₆N]⁺ | Loss of the pyridyl radical (C₅H₄N•) |

| 79 | [C₅H₅N]⁺ | Pyridyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information. For this compound, the basic nitrogen atoms in the pyridine ring and the secondary amine are readily protonated, leading to a strong [M+H]⁺ ion at m/z 171.

The Protonated Molecule and Collision-Induced Dissociation (CID)

The protonated molecule [M+H]⁺ at m/z 171 will be the precursor ion for MS/MS analysis. Collision-Induced Dissociation (CID) will be used to fragment this ion. The fragmentation of the even-electron [M+H]⁺ ion is expected to proceed through different mechanisms than the odd-electron M⁺˙ ion formed in EI.

Major ESI-MS/MS Fragmentation Pathways

The fragmentation of the protonated this compound is likely to involve the cleavage of the C-N bonds, leading to the formation of stable even-electron product ions.

-

Cleavage of the C-N Bonds: Similar to EI, the C-N bonds are the most labile.

-

Cleavage of the bond between the nitrogen and the phenyl ring can result in the formation of a protonated aminopyridine ion at m/z 95 and a neutral benzene molecule.

-

Cleavage of the bond between the nitrogen and the pyridyl ring can lead to the formation of a protonated aniline ion at m/z 94 and a neutral pyridine molecule.

-

-

Loss of Ammonia: While less common for aromatic amines compared to aliphatic amines, the loss of ammonia (NH₃) from the protonated molecule could occur, leading to an ion at m/z 154.

Proposed ESI-MS/MS Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for the protonated this compound in an ESI-MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Product Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Neutral Loss |

| 171 | 95 | Protonated 3-aminopyridine | Benzene (C₆H₆) |

| 171 | 94 | Protonated aniline | Pyridine (C₅H₅N) |

| 171 | 154 | [C₁₁H₈N]⁺ | Ammonia (NH₃) |

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound.

EI-MS Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

ESI-MS/MS Protocol

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50) with 0.1% formic acid to a concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: m/z 100-500 to identify the [M+H]⁺ ion.

-

MS2 Scan (Product Ion Scan): Select the precursor ion at m/z 171 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Conclusion

This technical guide presents a predictive framework for the mass spectrometric fragmentation of this compound under both EI and ESI conditions. The proposed fragmentation pathways are based on established chemical principles and data from structurally similar molecules. The predicted key fragments, such as the [M-H]⁺ ion in EI-MS and the protonated aniline and aminopyridine ions in ESI-MS/MS, provide a solid basis for the identification and structural confirmation of this compound. The provided experimental protocols offer a starting point for researchers to acquire high-quality mass spectral data for this compound and related structures. This predictive guide serves as a valuable tool for scientists and professionals in the field of drug development and chemical analysis.

References

- MassBank. (2015). Diphenylamine; LC-ESI-QFT; MS2; CE: 60; R=35000; [M+H]+. MassBank of North America (MoNA). [Link]

- Problems in Chemistry. (2023).

- NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-7. [Link]

- Chemistry LibreTexts. (2023).

- Doc Brown's Chemistry. (n.d.).

- Wikipedia. (2023).

- NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- PubChem. (n.d.). 3-Phenylpyridine.

Sources

N-phenylpyridin-3-amine crystal structure elucidation

An In-Depth Technical Guide to the Crystal Structure Elucidation of N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for drug development and regulatory approval. This guide provides a comprehensive, in-depth technical overview of the methodologies for elucidating the crystal structure of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, offering a holistic approach from material synthesis to final structure validation.

Introduction: The Significance of this compound in Drug Discovery

This compound and its derivatives represent a class of compounds with considerable therapeutic potential. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a range of biological activities, including anti-inflammatory and anticancer properties.[2][3] The nitrogen atoms in the pyridine ring and the amine linker can participate in crucial hydrogen bonding interactions with biological targets, such as protein kinases.[4] Elucidating the solid-state structure of this compound is a foundational step in understanding its intermolecular interactions, predicting its behavior in different polymorphic forms, and guiding the structure-based design of new therapeutic agents.[4]

Foundational Stage: Synthesis and Purification of High-Purity this compound

The journey to a high-quality crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede crystallization.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A robust and versatile method for the synthesis of this compound is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction enables the formation of C-N bonds between an aryl halide (or triflate) and an amine.[1] In a typical approach, 3-bromopyridine can be coupled with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Illustrative Synthetic Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), aniline (1.2 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Add a dry, degassed solvent, for example, toluene.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification to Crystallization Grade

The crude this compound must be purified to the highest possible degree (>99%) to facilitate successful crystallization.

-

Column Chromatography: The crude product is typically subjected to column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the product and separate it from residual starting materials, catalyst, and byproducts.[1]

-

Recrystallization: Following chromatography, a final purification step via recrystallization is highly recommended. This process not only purifies the compound but can also yield single crystals directly if performed carefully.[5] The choice of solvent is critical and is determined by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[5]

The Art and Science of Single-Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure elucidation.[6] Several techniques can be employed, and often, a systematic screening of various conditions is necessary.

Common Crystallization Techniques

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A saturated or near-saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.[7][8] | Simple to set up. | The rate of evaporation can be difficult to control precisely. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a "poor" solvent (antisolvent). The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7][9][10] | Excellent control over the rate of crystallization. Works well with small amounts of material.[7] | Requires miscible solvent pairs with different vapor pressures. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.[5][6][8][11] | Can produce high-quality crystals. | Requires good thermal control. Rapid cooling can lead to the formation of many small crystals or an amorphous precipitate. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible antisolvent in a narrow tube. Crystals form at the interface where the two liquids slowly mix.[10][12] | Provides a very slow and controlled crystallization environment. | Can be sensitive to mechanical disturbances. |

Step-by-Step Protocol for Vapor Diffusion

-

Solvent Screening: Identify a "good" solvent in which this compound is readily soluble (e.g., dichloromethane, acetone) and a "poor" solvent (antisolvent) in which it is sparingly soluble but miscible with the good solvent (e.g., pentane, hexane, diethyl ether).

-

Preparation of the Solution: Prepare a concentrated solution of highly purified this compound in the good solvent in a small vial (e.g., a 1-dram vial). It is advisable to filter the solution through a syringe filter to remove any particulate matter.[9]

-

Setting up the Crystallization Chamber: Place the small vial, uncapped, inside a larger vial or beaker containing a small amount of the antisolvent.

-

Sealing and Incubation: Seal the larger container tightly and leave it in a vibration-free location at a constant temperature.

-

Monitoring: Observe the setup periodically for crystal growth. This process can take anywhere from a few days to several weeks.

The Definitive Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6][13] The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal.[14]

The SCXRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Stages of SCXRD Analysis

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are then determined using methods like direct methods or Patterson functions.[15]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.[15]

-

Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unusual features. The final model is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[16]

Complementary and Validating Techniques

While SCXRD is powerful, a multi-technique approach provides the most robust and comprehensive structural elucidation.

Powder X-ray Diffraction (PXRD)

If suitable single crystals cannot be obtained, PXRD can be a valuable alternative.[17][18] This technique is performed on a microcrystalline powder and provides a fingerprint of the crystalline phase. While more challenging for ab initio structure determination of organic molecules, modern direct-space methods can be used to solve crystal structures from high-quality powder data, often in conjunction with computational modeling.[17][18]

NMR Crystallography

Solid-state NMR (ssNMR) spectroscopy is a powerful complementary technique that provides information about the local environment of each atom.[19][20] It is particularly useful for:

-

Validating a crystal structure: By comparing experimentally measured chemical shifts with those calculated for the proposed crystal structure using methods like Gauge-Including Projector-Augmented Wave (GIPAW) DFT.[20][21]

-

Distinguishing between polymorphs: Different crystal packing arrangements often result in distinct ssNMR spectra.[22]

-

Providing structural restraints: NMR data can be used as restraints in the process of structure determination from powder diffraction data.[17][21]

Computational Crystal Structure Prediction (CSP)

Computational methods are increasingly used to complement experimental work in crystallography.[23][24][25] CSP algorithms aim to predict the most stable crystal structures of a molecule from its chemical diagram alone.[25][26]

Caption: General Workflow for Computational Crystal Structure Prediction.

This approach can:

-

Guide experimental polymorph screening: By identifying thermodynamically feasible crystal structures that might be accessible experimentally.[23][26]

-

Aid in solving structures from powder data: By providing plausible starting models for Rietveld refinement.

-

Provide insight into intermolecular interactions: By analyzing the calculated crystal energy landscapes.[26]

Conclusion

The elucidation of the crystal structure of this compound is a multi-faceted process that integrates chemical synthesis, meticulous purification, controlled crystal growth, and advanced analytical techniques. While single-crystal X-ray diffraction remains the cornerstone of this endeavor, a synergistic approach that incorporates powder XRD, NMR crystallography, and computational modeling provides the highest level of confidence in the final structural model. The resulting atomic-level understanding of the solid state is an invaluable asset for drug development professionals, enabling informed decisions in lead optimization, formulation development, and intellectual property protection.

References

- Computational prediction of organic crystal structures and polymorphism. (n.d.).

- Nuclear magnetic resonance crystallography. (2023, December 1). Wikipedia.

- X-Ray Diffraction Basics. (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.

- Recrystalliz

- Computational studies of crystal structure and bonding. (n.d.). PubMed.

- Crystal structure prediction. (n.d.). Daygroup, University of Cambridge.

- Recrystallization - Single Solvent. (n.d.). University of Ottawa.

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.).

- Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry.

- Single-solvent recrystallis

- Crystal Growth. (n.d.). Philipps-Universität Marburg.

- Computational prediction of organic crystal structures and polymorphism. (2025, August 6).

- NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. (n.d.).

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). University of Birmingham.

- Recrystallization. (2023, January 29). Chemistry LibreTexts.

- Recrystallization (chemistry). (2024, November 20). Wikipedia.

- NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination

- Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.

- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). PubMed Central.

- Single-crystal growth of organic semiconductors. (n.d.). Nanyang Technological University.

- 8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare.

- X-Ray Powder Diffraction Patterns of Some Organic Compounds. (n.d.). Analytical Chemistry.

- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd..

- Crystallographic Structure Elucid

- The Largest Curated Crystal Structure D

- Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. (2021, November 5). PubMed.

- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. (n.d.). Benchchem.

- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 14. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. mkuniversity.ac.in [mkuniversity.ac.in]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. PPXRD - Abstract Submission Form [icdd.com]

- 18. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]

- 20. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Daygroup - Crystal structure prediction [sites.google.com]

- 26. researchgate.net [researchgate.net]

Solubility of N-phenylpyridin-3-amine in organic solvents

An In-depth Technical Guide

Topic: Solubility of N-phenylpyridin-3-amine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic aromatic amine whose structural motifs are prevalent in pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is a cornerstone for its effective utilization in synthesis, purification, formulation, and screening cascades. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, predictive assessments based on its molecular structure, and rigorous, field-proven protocols for its experimental determination. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for scientists aiming to leverage this compound in their research and development endeavors.

Introduction: The Significance of this compound Solubility

This compound (CAS: 5024-68-0) is a bifunctional molecule incorporating both a pyridine ring and a secondary arylamine.[1] This unique combination of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (amine N-H), and significant aromatic surface area makes its solubility behavior complex and highly dependent on the solvent environment. In drug discovery and development, solubility is a critical physicochemical property that dictates a compound's suitability for various applications.[2]

-

Synthetic Chemistry: Solvent selection is paramount for controlling reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants like this compound to ensure a homogeneous reaction medium.

-

Purification: Processes such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Biological Assays: For in vitro screening, compounds are typically stored in a solvent like Dimethyl Sulfoxide (DMSO).[3] Understanding the solubility limit is crucial to prevent compound precipitation in assay buffers, which can lead to erroneous results.[2]

-

Formulation Development: The development of a stable, bioavailable drug product relies on identifying suitable solvents or co-solvent systems.[4]

This guide provides the foundational knowledge and actionable protocols to navigate these challenges effectively.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] The solubility of this compound is dictated by the interplay of its structural features with the properties of the organic solvent.

Molecular Structure Analysis:

-

Polar Moieties: The molecule contains a secondary amine (-NH-) group and a pyridine nitrogen atom. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on both nitrogen atoms allows them to act as hydrogen bond acceptors.[6][7][8] This imparts polarity to the molecule.

-

Non-Polar Moieties: The presence of two aromatic rings (a phenyl group and a pyridine ring) constitutes a large, non-polar, hydrophobic surface area.[7]

The balance between these polar and non-polar characteristics determines the molecule's overall polarity and its affinity for different types of solvents. Amines are generally soluble in organic solvents like alcohol, ether, and benzene.[6][7]

Solvent Classification and Predicted Solubility:

Based on these structural features, we can predict the solubility profile of this compound across different solvent classes.

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole interactions | High | These solvents have strong dipoles that can interact with the polar amine and pyridine groups, while also effectively solvating the aromatic rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | Moderate to High | Alcohols can engage in hydrogen bonding with both the N-H donor and the nitrogen acceptors of the solute.[9] However, the large non-polar surface may limit very high solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Van der Waals forces | Low to Moderate | Toluene may show moderate solubility due to pi-pi stacking interactions with the aromatic rings. Aliphatic solvents like hexane will be poor solvents as they cannot effectively overcome the solute-solute interactions of the polar groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole interactions | Moderate | These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds.[10] However, some amines are incompatible with chloroform and carbon tetrachloride.[9][11] |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, quantitative measurement is essential. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[4][12] This protocol ensures a self-validating system by confirming that a true equilibrium between the dissolved and undissolved compound has been achieved.

Causality Behind Experimental Choices:

-

Using Excess Solid: This ensures that the solvent becomes saturated, which is the definition of equilibrium solubility.

-

Prolonged Equilibration (24-72h): Many complex organic molecules dissolve slowly. A sufficient agitation period is critical to ensure the system reaches a true thermodynamic equilibrium and not just a kinetically trapped supersaturated or undersaturated state.[10]

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is vital for reproducible results.[12]

-

Phase Separation: Inaccurate separation of the undissolved solid from the saturated solution is a major source of error. Centrifugation followed by careful removal of the supernatant is a robust method.

-

Validated Analytical Method: The use of a validated, sensitive, and specific analytical method like HPLC-UV ensures accurate quantification of the dissolved compound.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of visible, undissolved solid at the end of the experiment is mandatory.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Prepare at least three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to let larger particles settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is critical.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Prepare a multi-point calibration curve using known concentrations of this compound.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion

References

- CK-12 Foundation. (2026). Physical Properties of Amines.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BYJU'S. (n.d.). Physical Properties of Amines.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences Review and Research.

- Chemistry LibreTexts. (2024). 23.1: Properties of amines.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- AOBChem. (n.d.). This compound.

- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

- University of Rhode Island. (2005). Principles of Drug Action 1, Amines.

Sources

- 1. aobchem.com [aobchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. youtube.com [youtube.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

N-phenylpyridin-3-amine synthesis mechanism and kinetics

An In-Depth Technical Guide to the Synthesis of N-phenylpyridin-3-amine: Mechanisms and Kinetics

Executive Summary

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors and other targeted therapeutics. The efficient construction of its central C(aryl)-N bond is a critical challenge for drug development professionals. This technical guide provides an in-depth analysis of the two primary synthetic methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

This document moves beyond simple protocols to deliver a senior-level perspective on the underlying reaction mechanisms and controlling kinetic factors. By understanding the causality behind experimental choices—from ligand and base selection to the subtle effects of solvent and temperature—researchers can troubleshoot reactions, optimize conditions for yield and purity, and rationally design synthetic routes for novel analogues. We present detailed catalytic cycles, kinetic data summaries, step-by-step experimental workflows, and a comparative analysis to empower scientists to select and implement the most effective strategy for their specific research and development goals.

Introduction: The Strategic Importance of the this compound Scaffold

The fusion of a pyridine ring and an aniline moiety in this compound creates a unique three-dimensional structure with versatile hydrogen bonding capabilities and tunable electronics. This has made it a cornerstone in the design of molecules targeting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology and immunology. The synthesis of this core structure, however, is non-trivial. The formation of a bond between an sp²-hybridized carbon of the pyridine ring and the nitrogen of aniline requires overcoming significant activation barriers. Traditional methods like nucleophilic aromatic substitution (SNAr) are often ineffective for non-activated aryl halides.[1] This has led to the widespread adoption of transition-metal-catalyzed cross-coupling reactions, which provide milder and more general pathways to these valuable compounds.[2][3]

Primary Synthesis Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination